molecular formula C7H7BrFNO B2490195 4-Bromo-2-fluoro-5-methoxyaniline CAS No. 108310-38-9

4-Bromo-2-fluoro-5-methoxyaniline

Cat. No.: B2490195
CAS No.: 108310-38-9
M. Wt: 220.041
InChI Key: JGQVADKRUVUCGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methoxyaniline typically involves the halogenation and subsequent substitution reactions on aniline derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the aromatic ring, followed by bromination and methoxylation .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process includes halogenation, nitration, and reduction steps, followed by purification through recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, through binding and modulation of their activity. The presence of electron-withdrawing groups (bromine and fluorine) and the methoxy group can influence the compound’s reactivity and binding affinity . These interactions can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-5-methoxyaniline is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and methoxy groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2-fluoro-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQVADKRUVUCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 30.0 g (0.12 mole) of 4-bromo-2-fluoro-5-methoxynitrobenzene in 200 mL of acetic acid was added 40 mL of water, followed by the portionwise addition of 30.0 g (0.54 mole) of iron filings during a 2.5 hour period. Upon complete addition, the reaction mixture was stirred at 25°-35° C. for one hour. Diethyl ether, 200 mL, was added, and the reaction mixture was filtered through a pad of diatomaceous earth. The filtrate was washed with 200 mL of water. The organic layer was separated and neutralized with solid sodium bicarbonate. The mixture was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give a residual solid. The solid was recrystallized from petroleum ether to give 23.5 g of 4-bromo-2-fluoro-5-methoxyaniline; m.p. 60°-62° C.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
catalyst
Reaction Step Three

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